4-(4-Chloro-3-methylphenyl)-3-fluorophenol
Description
4-(4-Chloro-3-methylphenyl)-3-fluorophenol is a halogenated aromatic compound featuring a phenol core substituted with a chlorine atom, a methyl group, and a fluorine atom at distinct positions. The chlorine and methyl groups occupy the 4- and 3-positions of the attached phenyl ring, respectively, while the fluorine is located at the 3-position of the phenol ring. This arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-5-12(8)14)11-4-3-10(16)7-13(11)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDFCFAJXYVPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684324 | |
| Record name | 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-63-5 | |
| Record name | 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol typically involves the chlorination and fluorination of 3-methylphenol. The process begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then subjected to fluorination using a suitable fluorinating agent, such as hydrogen fluoride or a fluorinating reagent, under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-3-methylphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-3-fluorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Comparison of Key Physicochemical Properties
Key Observations :
- Substituent Effects : The presence of fluorine (A-3F) increases the melting point compared to the methyl-substituted analog (A-3CH3), likely due to stronger hydrogen bonding and dipole interactions .
- Yield : Fluorinated derivatives often exhibit higher synthetic yields, as seen in A-3F (65% vs. 32% for A-3CH3), possibly due to improved reaction kinetics or stability .
Table 2: Metabolic and Environmental Interactions
Key Observations :
- Glycosylation Efficiency: Fluorophenols with substituents at the 3-position (e.g., 3-fluorophenol) exhibit lower glycosylation rates in Nicotiana tabacum compared to 2- and 4-fluorophenol derivatives, suggesting steric hindrance or electronic effects .
- Environmental Persistence: Chlorella pyrenoidosa removes 3-fluorophenol primarily through adsorption (>50% at 240 h), with efficiency inversely related to initial concentration .
- Pharmacological Activity: Chloro-methylphenyl groups enhance norepinephrine (NE) uptake inhibition (e.g., IC₅₀ = 0.5 nM for 3α-(4-fluoro-3-methylphenyl)nortropane), highlighting the importance of halogen and alkyl substituents in bioactivity .
Electronic and Reactivity Trends
- Fluorine vs. Methyl Substituents: Fluorine’s electronegativity increases the acidity of the phenolic OH group compared to methyl-substituted analogs, influencing solubility and interaction with biological targets .
- Synthetic Flexibility: Fluorinated phenylphenol derivatives (e.g., 4-(4-cyano-3,5-difluorophenyl)-3-fluorophenol) are often synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, suggesting analogous routes for the target compound .
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